Halogen-Dependent Conformational and Packing Divergence in Tetrahydroisoquinoline Systems
Crystal structure analysis of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives reveals that bromo- and chloro-substituted analogs adopt nearly identical packing motifs in the crystalline lattice, whereas fluoro-substituted analogs exhibit distinct C-F···π and C-H···F interactions that fundamentally alter molecular conformation and solid-state arrangement [1]. This halogen-dependent conformational divergence provides a structural basis for differentiating bromo-substituted isoquinoline scaffolds from their fluoro counterparts in crystallization and solid-form development studies.
| Evidence Dimension | Crystal packing and intermolecular interactions |
|---|---|
| Target Compound Data | Bromo and chloro derivatives exhibit nearly identical lattice packing with directional Br/Cl···π interactions |
| Comparator Or Baseline | Fluoro derivatives display distinct C-F···F, C-H···F, and C-F···π interactions not observed in bromo analogs |
| Quantified Difference | Qualitatively distinct packing modes and interaction types; no single numerical value due to structural complexity |
| Conditions | Single-crystal X-ray diffraction of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives |
Why This Matters
This conformational distinction supports the selection of bromo-substituted isoquinoline scaffolds when predictable crystalline packing or halogen-bonding patterns mimicking chloro analogs are required for solid-form development.
- [1] Choudhury, A. R.; Guru Row, T. N. Crystal structure and molecular conformation of chloro and bromo phenyl derivatives of 1,2-diaryl-6-methoxy-1,2,3,4-tetrahydroisoquinoline: A comparative study with fluoro analogues. Crystal Engineering 2003, 6 (1), 43-55. View Source
